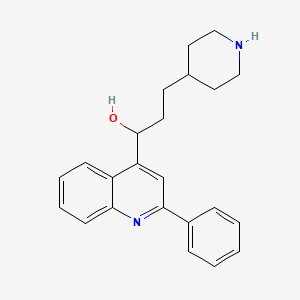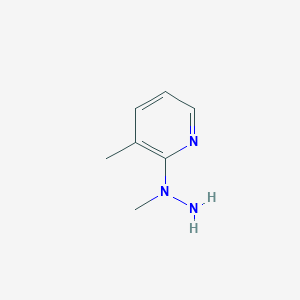
3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE is an organic compound that belongs to the class of pyridines Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE typically involves the reaction of 2-chloropyridine with methylhydrazine under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The mixture is stirred at a low temperature, usually around 0°C, and then allowed to warm to room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors may be used to improve efficiency and reduce production costs.
化学反应分析
Types of Reactions
3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The pyridine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted pyridines with different functional groups.
科学研究应用
3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE has several scientific research applications:
Medicine: Research into its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE involves its role as a directing group in catalytic reactions. The compound coordinates with metal catalysts, such as cobalt, to facilitate the activation of C-H bonds. This coordination enhances the reactivity and selectivity of the reactions, leading to the formation of desired products with high regioselectivity .
相似化合物的比较
Similar Compounds
2-(1-Methylhydrazinyl)pyridine: Similar structure but lacks the methyl group at the 3-position.
3-Methylpyridine: Lacks the hydrazinyl group, making it less reactive in certain catalytic reactions.
Uniqueness
3-METHYL-2-(1-METHYLHYDRAZIN-1-YL)PYRIDINE is unique due to the presence of both the methyl and hydrazinyl groups, which confer distinct chemical properties. This combination allows it to act as an effective bidentate directing group in catalytic reactions, enhancing its utility in synthetic chemistry .
属性
分子式 |
C7H11N3 |
|---|---|
分子量 |
137.18 g/mol |
IUPAC 名称 |
1-methyl-1-(3-methylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C7H11N3/c1-6-4-3-5-9-7(6)10(2)8/h3-5H,8H2,1-2H3 |
InChI 键 |
DLSSJBVOUGLFKC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=CC=C1)N(C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



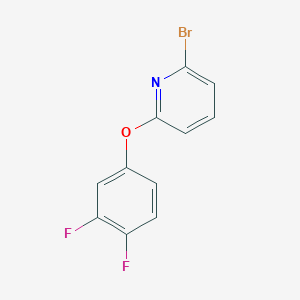
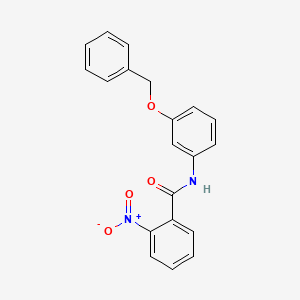
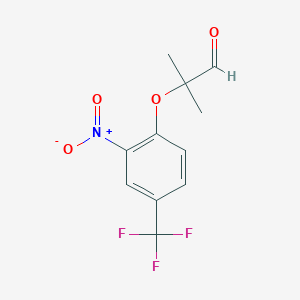
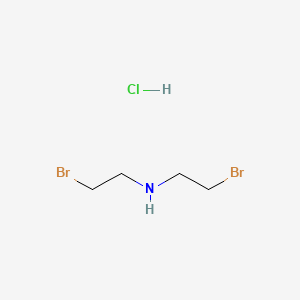
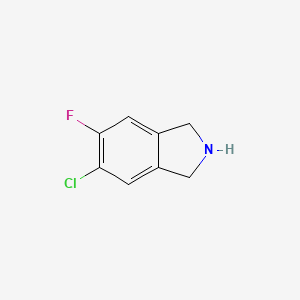
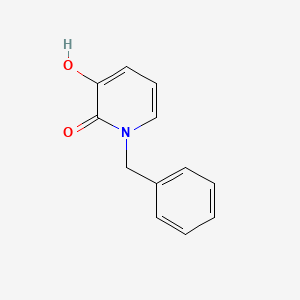
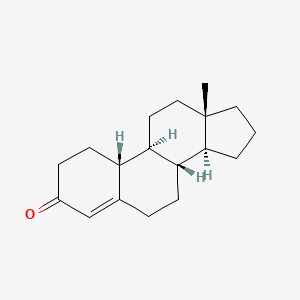


![4-(4-aminophenyl)pyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B8336810.png)
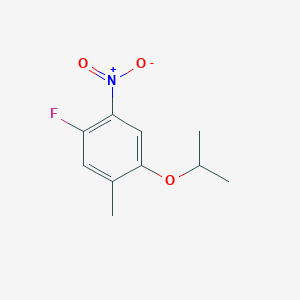
![5-[(4-Hydroxy-3,5-dimethoxyphenyl)methylene]-2,4-thiazolidinedione](/img/structure/B8336830.png)
